molecular formula C21H20O3 B2375714 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione CAS No. 1023850-58-9

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione

Cat. No.: B2375714
CAS No.: 1023850-58-9
M. Wt: 320.388
InChI Key: ALKUTOKYIMQMRI-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group and a phenyl group

Properties

IUPAC Name

5-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14-11-20(23)18(21(24)12-14)13-19(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUTOKYIMQMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of cyclohexane-1,3-dione with 4-phenylbenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and reduction steps, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-phenylphenyl)cyclohexane-1,3-dione
  • 5-Methyl-2-(2-oxo-2-(3-phenylphenyl)ethyl)cyclohexane-1,3-dione
  • 5-Methyl-2-(2-oxo-2-(4-methylphenyl)ethyl)cyclohexane-1,3-dione

Uniqueness

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H22O3\text{C}_{20}\text{H}_{22}\text{O}_3

Key Properties:

  • Molecular Weight: 314.39 g/mol
  • Boiling Point: Approximately 519.4 °C (predicted)
  • Density: 1.137 g/cm³ (predicted)

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including DPPH radical scavenging tests. This suggests its potential use in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25.0
Reducing Power30.5

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound has been observed to inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and antioxidant effects.
  • Reactive Oxygen Species (ROS) Scavenging: The ability to neutralize ROS may play a crucial role in its antioxidant activity.

Study on Antimicrobial Efficacy

A recent study conducted by Chen et al. examined the antimicrobial efficacy of various derivatives of cyclohexane diones, including this compound. The study revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable mechanism involving membrane disruption.

Study on Antioxidant Properties

Another research effort focused on the antioxidant capacity of this compound using cellular models exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage in cells, supporting its potential application in protective therapies against oxidative stress-related conditions.

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